rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans
Description
Structure and Stereochemistry The compound rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol (trans configuration) is a chiral tetrahydrofuran derivative featuring a 1-methylimidazole substituent at position 2 and a hydroxymethyl group at position 3 of the oxolane (tetrahydrofuran) ring. Its stereochemistry is defined by the (2R,3S) configuration, resulting in a trans spatial arrangement of substituents across the oxolane ring . The racemic (rac) designation indicates an equal mixture of enantiomers, which is typical in synthetic pathways lacking enantioselective control.
Functional Significance The imidazole moiety is a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and aromatic heterocyclic properties. This structural motif is analogous to intermediates in nucleoside synthesis or enzyme inhibitors targeting imidazole-binding domains .
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGBGMWWLPAEI-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazole group: This step involves the substitution of a suitable leaving group with the 1-methyl-1H-imidazol-2-yl group.
Addition of the methanol group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and methanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Imidazole vs. Pyrazole Analogues The substitution of imidazole (with two nitrogen atoms) with pyrazole (positional isomer with one NH group) reduces basicity and alters hydrogen-bonding interactions.
Backbone and Functional Group Variations The Fmoc-protected amino acid () shares the 1-methylimidazole group but incorporates a carboxylic acid and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it suitable for solid-phase peptide synthesis. In contrast, the target compound’s hydroxymethyl group offers flexibility for phosphorylation or glycosylation .
Nitroimidazole Derivatives
- Compounds with nitroimidazole substituents () exhibit distinct electronic properties due to the electron-withdrawing nitro group, which enhances stability under acidic conditions but may reduce nucleophilicity compared to the methylimidazole in the target compound .
Synthetic Methodologies The target compound’s synthesis likely involves stereoselective cyclization or enzymatic resolution (given its rac designation), whereas nitroimidazole derivatives () employ tetrakis(dimethylamino)ethylene (TDAE) for reductive alkylation . Fmoc-protected analogues () use standard peptide coupling strategies .
Biological Activity
The compound rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans, is a chiral molecule characterized by a unique oxolane structure substituted with an imidazole moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. The presence of the imidazole ring is notable for its interactions with various biological targets, which may include enzyme inhibition and receptor modulation.
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : Approximately 169.19 g/mol
- CAS Number : 2307734-42-3
Biological Activity
The biological activity of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has been explored in several studies, revealing its potential as an inhibitor of various enzymes and its role in modulating biological pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in metabolic processes. For instance, its structural features suggest a mechanism of action similar to known enzyme inhibitors. The imidazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and coordinate with metal ions.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 0.5 |
| Dipeptidyl Peptidase IV | Non-competitive | 1.2 |
Case Studies
- Inhibition of Carbonic Anhydrase II : A study demonstrated that rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol exhibited competitive inhibition against carbonic anhydrase II with an IC50 value of 0.5 µM. This suggests significant potential for therapeutic applications in conditions where carbonic anhydrase plays a pivotal role, such as glaucoma and edema.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Another investigation focused on the compound's effect on DPP-IV, an enzyme involved in glucose metabolism. The compound showed non-competitive inhibition with an IC50 of 1.2 µM, indicating its potential utility in managing type 2 diabetes by enhancing insulin secretion.
The mechanism through which rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol exerts its effects is primarily attributed to the imidazole moiety's ability to interact with active sites on enzymes. This interaction can stabilize the enzyme-substrate complex or alter the enzyme's conformation, thereby inhibiting its activity.
Structural Comparisons
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds that also exhibit biological activities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylimidazole | 1-Methylimidazole | Simpler structure without oxolane; known for antibacterial properties |
| 4-Methylthiazole | 4-Methylthiazole | Contains sulfur; used in drug development for various therapeutic areas |
| 5-Methylisoxazole | 5-Methylisoxazole | Different heterocycle; known for neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
